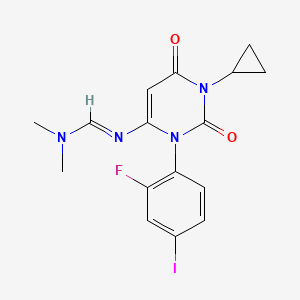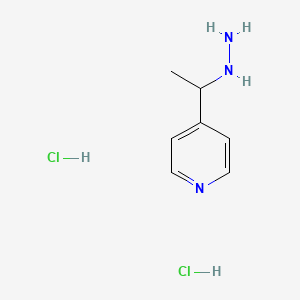
4-(1-Hydrazinoethyl)pyridine dihydrochloride
Übersicht
Beschreibung
4-(1-Hydrazinoethyl)pyridine dihydrochloride is a chemical compound with the molecular formula C7H13Cl2N3 and a molecular weight of 210.1 g/mol . It is not intended for human or veterinary use and is used only for research purposes.
Molecular Structure Analysis
The InChI code for 4-(1-Hydrazinoethyl)pyridine dihydrochloride is 1S/C7H11N3.2ClH/c1-6(10-8)7-2-4-9-5-3-7;;/h2-6,10H,8H2,1H3;2*1H . This indicates that the compound consists of a pyridine ring with a hydrazinoethyl group attached to it, along with two chloride ions.Physical And Chemical Properties Analysis
4-(1-Hydrazinoethyl)pyridine dihydrochloride is a powder at room temperature .Wissenschaftliche Forschungsanwendungen
- 1,4-Dihydropyridines are a group of pyridine-based molecules possessing a magnificent set of biological and therapeutic potentials .
- They belong to the class of calcium channel blockers, known to be effective in conditions like angina, hypertension, myocardial infarction, and show vasodilatory and cardiac depressant effects .
- Hypotensive, antimicrobial, anticancer, anticoagulant, antioxidant, anticonvulsant, antimalarial, antiulcer, and neuroprotective effects have been reported with their rational use .
- The effects are precipitated in response to inhibition of calcium channels, gradually restricting calcium influx .
- Drugs like nifedipine, felodipine, and amlodipine are commonly used clinically .
- Imidazopyridines are known to play a crucial role in numerous disease conditions .
- The discovery of their first bioactivity as GABA A receptor positive allosteric modulators divulged their medicinal potential .
- Proton pump inhibitors, aromatase inhibitors, and NSAIDs were also found in this chemical group .
- Imidazopyridines have the ability to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .
Pharmaceutical Applications
Synthetic Approaches
- 1,4-Dihydropyridines (DHPs) are known for their wide acceptance clinically in the treatment regimens for angina pectoris .
- They bear the 1,4-DHP ring-like calcium channel blockers .
- Calcium channel blockers are chiefly accountable for vasodilatory action .
- DHPs’ analogy with 1,4-dihydronicotinamide has theorized its possible use in studying the molecular mechanisms as model compounds .
- They are postulated for providing the base for newer cardiovascular drugs’ development .
- Developing a new method for constructing 1,4-DHPs based on isatins as C4 source not only solves the problem of oxidation resistance compared with aldehydes but also implants the polycyclic spiroindole-skeleton into 1,4-DHPs, which may be beneficial for improving the biological activity of 1,4-DHPs .
Cardiovascular Drugs
Model Compounds
Construction of 1,4-DHPs
Chemical Synthesis
- Derivatives of pyridine, dihydropyridine, and piperidine are reported to have anti-cancer properties .
- They play eminent roles in medicinal, synthetic, and bio-organic chemistry .
- These compounds are also known for their antihypertensive effects .
- They are used in the treatment of high blood pressure .
- They have been reported to have antiulcer properties .
- They can be used in the treatment of ulcers .
- These compounds have antimicrobial properties .
- They can be used in the treatment of various infections .
- A novel method for the synthesis of multi-substituted N-H 1,4-dihydropyridine (1,4-DHP) derivatives has been developed .
- This method is based on the addition to pyridine, which produces an N-boryl pyridyl anion complex, and the subsequent protonation of the anion complex .
Anti-Cancer Agents
Antihypertensive Agents
Antiulcer Agents
Antimicrobial Agents
Synthesis of Multi-Substituted N-H 1,4-Dihydropyridine Derivatives
Study of Molecular Mechanisms
Safety And Hazards
The compound is associated with several hazard statements, including H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
Eigenschaften
IUPAC Name |
1-pyridin-4-ylethylhydrazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3.2ClH/c1-6(10-8)7-2-4-9-5-3-7;;/h2-6,10H,8H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXFWAIOPBXOMPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NC=C1)NN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-Hydrazinylethyl)pyridine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



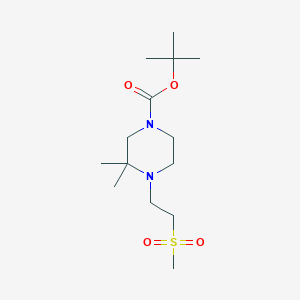

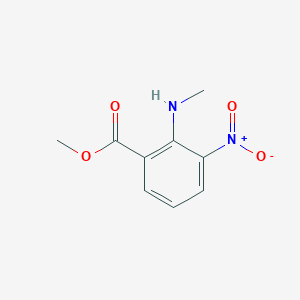

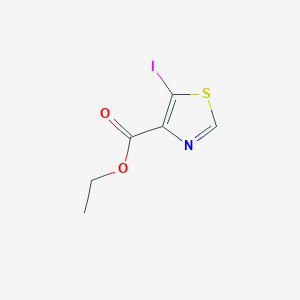
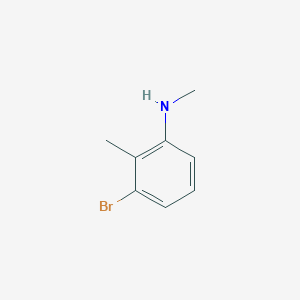
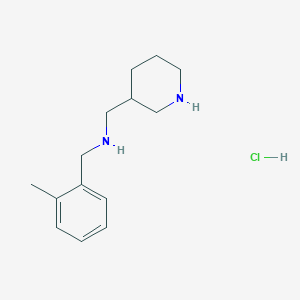
![3-[(2,2-Dimethoxyethyl)amino]propan-1-ol](/img/structure/B1457304.png)
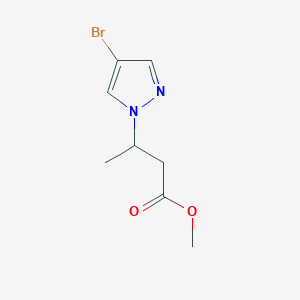
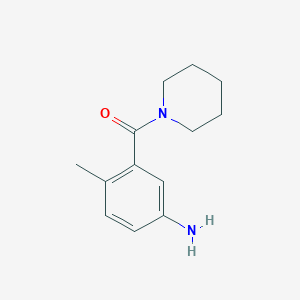
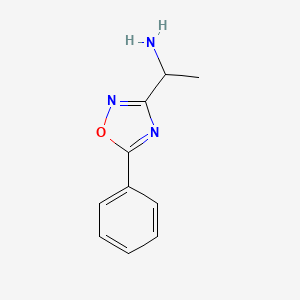
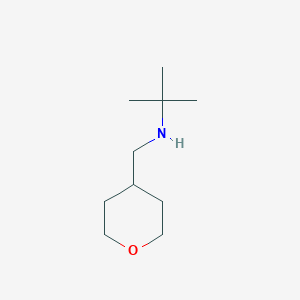
![5-Acetyl-4-chloro-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B1457312.png)
